molecular formula C30H34N4O2 B14206153 N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] CAS No. 832731-34-7

N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]

Cat. No.: B14206153
CAS No.: 832731-34-7
M. Wt: 482.6 g/mol
InChI Key: HBIZSJVNGAOFBF-UHFFFAOYSA-N
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Description

N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] is an organic compound with the chemical formula C30H34N4O2. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] typically involves the reaction of N1-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine with a peroxide compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions are typically carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential antioxidant properties and its effects on cellular processes.

    Medicine: Studied for its potential use in drug development, particularly in the treatment of oxidative stress-related diseases.

    Industry: Employed as an antiozonant in rubber manufacturing to prevent degradation caused by ozone exposure.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.

    Electrophilic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

    Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, potentially affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N-Isopropyl-N’-phenyl-1,4-phenylenediamine: Commonly used as an antiozonant in rubbers.

    N,N’-Di-2-butyl-1,4-phenylenediamine: Used as an antioxidant in fuels.

Uniqueness

N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] is unique due to its dual functionality as both an antioxidant and an antiozonant. This dual functionality makes it particularly valuable in applications where both properties are desired, such as in the rubber and polymer industries.

Properties

CAS No.

832731-34-7

Molecular Formula

C30H34N4O2

Molecular Weight

482.6 g/mol

IUPAC Name

4-N-phenyl-1-N-propan-2-yl-4-N-(N-[4-(propan-2-ylamino)phenyl]anilino)peroxybenzene-1,4-diamine

InChI

InChI=1S/C30H34N4O2/c1-23(2)31-25-15-19-29(20-16-25)33(27-11-7-5-8-12-27)35-36-34(28-13-9-6-10-14-28)30-21-17-26(18-22-30)32-24(3)4/h5-24,31-32H,1-4H3

InChI Key

HBIZSJVNGAOFBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)N(C2=CC=CC=C2)OON(C3=CC=CC=C3)C4=CC=C(C=C4)NC(C)C

Origin of Product

United States

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